molecular formula C16H18S B188787 Sulfide, bis(4-methylbenzyl)- CAS No. 13250-88-9

Sulfide, bis(4-methylbenzyl)-

Cat. No.: B188787
CAS No.: 13250-88-9
M. Wt: 242.4 g/mol
InChI Key: KGBYNVUSDGMXEO-UHFFFAOYSA-N
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Description

Sulfide, bis(4-methylbenzyl)- is a useful research compound. Its molecular formula is C16H18S and its molecular weight is 242.4 g/mol. The purity is usually 95%.
The exact mass of the compound Sulfide, bis(4-methylbenzyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151812. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sulfide, bis(4-methylbenzyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfide, bis(4-methylbenzyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

13250-88-9

Molecular Formula

C16H18S

Molecular Weight

242.4 g/mol

IUPAC Name

1-methyl-4-[(4-methylphenyl)methylsulfanylmethyl]benzene

InChI

InChI=1S/C16H18S/c1-13-3-7-15(8-4-13)11-17-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3

InChI Key

KGBYNVUSDGMXEO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CSCC2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)CSCC2=CC=C(C=C2)C

13250-88-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 269.0 g (1.12 mol) of sodium sulfide hydrate and 12.0 g of tetrabutylammonium hydrogen sulfate (phase transfer catalyst) in 300 ml of water is introduced into a reaction vessel provided with a stirrer and thermometer. 212.6 g (1.52 mol) of 4-methylbenzyl chloride are added dropwise at below 40° C. in the course of 30 minutes (min), while stirring intensively. The reaction mixture is stirred at room temperature (RT) for 4 1/2 hours (h) and then at 50°-60° C. for 1/2 h. The reaction mixture is cooled to 0°-5° C. and kept at this temperature for 1/2 h. The reaction mixture is filtered and the residue is dissolved in about 2 liters of ethyl acetate. The organic phase is extracted twice by shaking with deionized water (pH ~6) and dried over MgSO4. The ethyl acetate is removed on a rotary evaporator. The residue is dried overnight at RT under a high vacuum. 174.8 g (95% of theory) of di-(p-methylbenzyl) sulfide are obtained as slightly yellowish white crystals having a melting point of 74°-76° C.
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
212.6 g
Type
reactant
Reaction Step Two

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